
1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide” is a complex organic molecule that contains several functional groups and structural features. It includes a bromophenyl group, an isopentyl group, a pyrrole ring, a pyrazole ring, and a carboxamide group .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrrole and pyrazole rings suggests that the compound could have aromatic properties .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. For instance, the bromophenyl group could undergo reactions typical of aryl halides, while the carboxamide group could participate in reactions typical of amides .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its molecular weight and potentially its boiling and melting points .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
- Synthesis and Characterization : Zhu et al. (2014) discuss the synthesis of novel carboxamides, similar in structure to 1-(4-bromophenyl)-N-isopentyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-4-carboxamide, emphasizing their preparation via reaction of pyrazole carbonyl chloride with substituted phenylhydroxyamines. This study provides insights into the synthetic routes relevant to similar pyrazole-based compounds (Zhu et al., 2014).
- Crystal Structure Analysis : Kumar et al. (1999) isolated a compound with structural similarities, emphasizing the importance of intra- and intermolecular hydrogen bonding in defining its crystal structure. This is relevant for understanding the structural characteristics of similar pyrazole derivatives (Kumar et al., 1999).
Potential Biological Activities
- Insecticidal and Fungicidal Activities : The research by Zhu et al. (2014) also evaluated the insecticidal and fungicidal activities of their synthesized compounds, providing a basis for the potential biological applications of similar pyrazole-based carboxamides in agriculture or pest control (Zhu et al., 2014).
- Cytotoxicity Studies : Hassan et al. (2014) synthesized pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, including compounds similar to our subject, and screened them for in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells. This indicates a potential application in researching cancer treatments (Hassan et al., 2014).
- Chemical Sensor Applications : Yang et al. (2011) explored a pyrazole-based compound as a fluorescent sensor for fluoride anion detection, suggesting potential uses of similar compounds in chemical sensing technologies (Yang et al., 2011).
Molecular Modeling and Medicinal Chemistry
- Receptor Affinity Studies : Silvestri et al. (2008) investigated the cannabinoid receptor affinity of 1-phenyl-5-(1H-pyrrol-1-yl)pyrazole-3-carboxamides, providing insights into the molecular interactions and potential therapeutic applications of similar compounds (Silvestri et al., 2008).
Mecanismo De Acción
Target of Action
Similar compounds have been found to inhibit enzymes such as enoyl acp reductase and dhfr . These enzymes play crucial roles in bacterial fatty acid synthesis and folic acid metabolism, respectively .
Mode of Action
It is suggested that similar compounds interact with their targets through binding interactions at the active sites of the enzymes . This interaction could potentially inhibit the activity of the enzymes, leading to the disruption of essential biochemical processes .
Biochemical Pathways
Based on the potential targets, it can be inferred that the compound may affect the fatty acid synthesis and folic acid metabolism pathways . The downstream effects of these disruptions could lead to the inhibition of bacterial growth or other cellular processes .
Result of Action
Similar compounds have shown appreciable action against dhfr and enoyl acp reductase enzymes, and some have shown strong antibacterial and antitubercular properties .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-(4-bromophenyl)-N-(3-methylbutyl)-5-pyrrol-1-ylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN4O/c1-14(2)9-10-21-18(25)17-13-22-24(16-7-5-15(20)6-8-16)19(17)23-11-3-4-12-23/h3-8,11-14H,9-10H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSZUKZLZAONZPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C1=C(N(N=C1)C2=CC=C(C=C2)Br)N3C=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-ethyl-5-[(3-methylpiperidin-1-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B2584595.png)
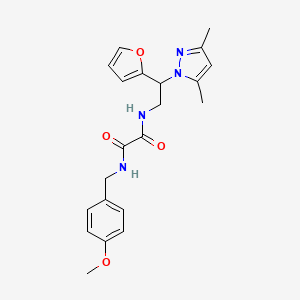
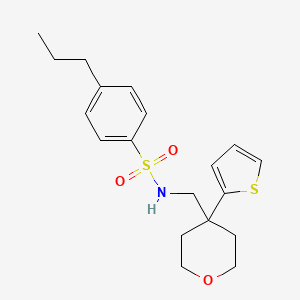

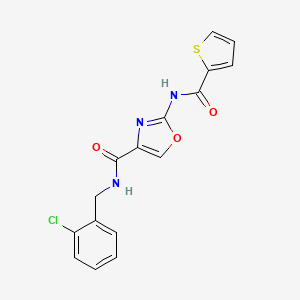
![N-cyclohexyl-2-oxo-2-[1-(2-oxo-2-piperidin-1-ylethyl)indol-3-yl]acetamide](/img/structure/B2584602.png)

![ethyl 6-methyl-2-(4-oxo-4H-chromene-2-carboxamido)thieno[2,3-d]thiazole-5-carboxylate](/img/structure/B2584605.png)

![7-Methyl-2-[3-(trifluoromethyl)phenyl]imidazo[1,2-a]pyridine](/img/structure/B2584607.png)
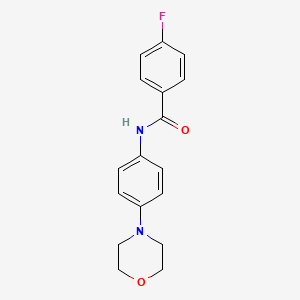
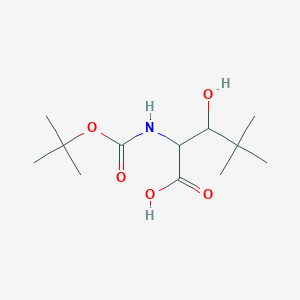
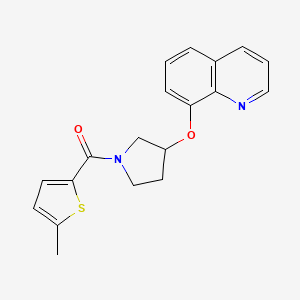
![N-(4-chlorophenyl)-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B2584614.png)
